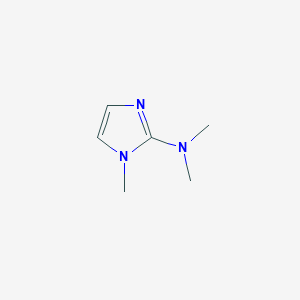![molecular formula C14H16N2O2S B11794762 6-Ethyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B11794762.png)
6-Ethyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 6-etil-2-(1H-pirrol-1-il)-4,5,6,7-tetrahidrotieno[2,3-c]piridina-3-carboxílico es un compuesto heterocíclico que presenta una combinación única de anillos de pirrol y tieno[2,3-c]piridina
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 6-etil-2-(1H-pirrol-1-il)-4,5,6,7-tetrahidrotieno[2,3-c]piridina-3-carboxílico normalmente implica reacciones orgánicas de múltiples pasos. Un método común implica la ciclización de precursores apropiados en condiciones controladas.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala, utilizando reactores por lotes o de flujo continuo para garantizar una calidad y un rendimiento constantes. El uso de catalizadores y condiciones de reacción optimizadas puede mejorar la eficiencia del proceso de síntesis.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 6-etil-2-(1H-pirrol-1-il)-4,5,6,7-tetrahidrotieno[2,3-c]piridina-3-carboxílico puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden conducir a la formación de derivados reducidos.
Sustitución: El compuesto puede participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción normalmente implican temperaturas controladas y niveles de pH para garantizar las transformaciones deseadas.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir óxidos, mientras que las reacciones de sustitución pueden producir una variedad de derivados funcionalizados.
Aplicaciones Científicas De Investigación
El ácido 6-etil-2-(1H-pirrol-1-il)-4,5,6,7-tetrahidrotieno[2,3-c]piridina-3-carboxílico tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: El compuesto se estudia por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se está llevando a cabo la investigación para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: Las propiedades únicas del compuesto lo hacen útil en el desarrollo de nuevos materiales y procesos químicos
Mecanismo De Acción
El mecanismo de acción del ácido 6-etil-2-(1H-pirrol-1-il)-4,5,6,7-tetrahidrotieno[2,3-c]piridina-3-carboxílico implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Los objetivos moleculares y las vías exactas pueden variar en función de la aplicación y el contexto específicos de uso .
Comparación Con Compuestos Similares
Compuestos similares
- Ácido 6-metil-2-(1H-pirrol-1-il)-4,5,6,7-tetrahidrobenzo[b]tiofeno-3-carboxílico
- Derivados de pirrolopirazina
- Compuestos que contienen imidazol
Singularidad
El ácido 6-etil-2-(1H-pirrol-1-il)-4,5,6,7-tetrahidrotieno[2,3-c]piridina-3-carboxílico destaca por su combinación específica de anillos de pirrol y tieno[2,3-c]piridina, que confieren propiedades químicas y biológicas únicas.
Propiedades
Fórmula molecular |
C14H16N2O2S |
|---|---|
Peso molecular |
276.36 g/mol |
Nombre IUPAC |
6-ethyl-2-pyrrol-1-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H16N2O2S/c1-2-15-8-5-10-11(9-15)19-13(12(10)14(17)18)16-6-3-4-7-16/h3-4,6-7H,2,5,8-9H2,1H3,(H,17,18) |
Clave InChI |
LIZLNKAOWXTWJH-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCC2=C(C1)SC(=C2C(=O)O)N3C=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-(3-Iodophenyl)benzo[d]oxazole-5-carbaldehyde](/img/structure/B11794753.png)

![3-Chloro-1-ethylpyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B11794759.png)


